N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, which is then functionalized to introduce the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the environmental impact, possibly incorporating green chemistry principles such as solvent recycling and energy-efficient heating methods.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and alkoxides for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound may modulate these pathways by binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: shares structural similarities with other dihydropyrimidinone derivatives, which are known for their diverse biological activities.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a complex structure that has applications in UV stabilization and corrosion inhibition.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)12-21-19(24)13-23-14-22-18(11-20(23)25)17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZRLFWIHHZESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.